molecular formula C31H50O4 B1631513 3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester

3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester

Cat. No.: B1631513
M. Wt: 486.7 g/mol
InChI Key: UEBDDJDCLTYODS-VAPIBPPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester is a natural product found in Peganum nigellastrum with data available.

Scientific Research Applications

DNA Topoisomerase II Inhibition

3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester has been identified as a DNA topoisomerase II inhibitor. This compound, isolated from the roots of Peganum nigellastrum, demonstrated inhibitory activity with an IC50 value of 8.9 μM/mL (Ma, Hano, Nomura, & Chen, 2000).

Cytotoxic Activity

This compound has been studied for its cytotoxic activity. Synthesis and activity analysis of a related compound, N-[3-oxo-20(29)-lupen-28-oyl]-glycine, showed notable cytotoxic activity against various human cancer cell lines, indicating the potential of lupen-28-oic acid derivatives in cancer research (Zhang Xiao, 2011).

Antimicrobial and Antitumor Properties

Another study on triterpenoids from Helicteres angustifolia, which includes compounds similar to this compound, revealed significant cytotoxic activities against human cancer cell lines. This suggests the potential of such compounds in developing antitumor agents (Pan, Chen, Lee, & Chen, 2008).

Antifeedant Activity

Additionally, derivatives of betulinic acid, a related lupane-type triterpenoid, have shown antifeedant activity against agricultural pests. This highlights the potential of lupen-28-oic acid derivatives in agricultural applications (Jagadeesh et al., 1998).

Stereochemistry Determination

Research on the absolute stereochemistry of lupane triterpenoids, including this compound, has been pivotal in understanding their biological activities. This research is crucial for the development of pharmacologically active compounds (Ma et al., 2004).

Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (1R,3aS,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24+,25+,28-,29+,30-,31-/m0/s1

InChI Key

UEBDDJDCLTYODS-VAPIBPPKSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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